2”-O-Rhamnosylswertisin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
2”-O-Rhamnosylswertisin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2”-O-Rhamnosylswertisin is a C-glycosylflavone, a class of flavonoids characterized by a sugar moiety directly attached to the flavonoid backbone via a carbon-carbon bond. This structural feature often confers enhanced stability and distinct biological properties compared to their O-glycoside counterparts. This technical guide provides an in-depth overview of the natural sources, occurrence, isolation, characterization, and biological activities of 2”-O-Rhamnosylswertisin, with a focus on its potential for therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Occurrence
2”-O-Rhamnosylswertisin has been isolated from several plant species, with its most significant and well-documented source being the leaves of the Candlenut tree (Aleurites moluccanus). It is also found in other plant species, indicating a broader distribution within the plant kingdom.
Primary Natural Sources:
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Aleurites moluccanus (L.) Willd. (Euphorbiaceae): The leaves of the Candlenut tree are the most prominent source of 2”-O-Rhamnosylswertisin.[1][2][3][4][5] It is often found alongside its parent compound, swertisin.[2][3][4] The concentration of 2”-O-rhamnosylswertisin in the dried leaf extract of A. moluccana has been reported to be around 3% (w/w).[4][6]
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Iris postii Mouterde (Iridaceae): This species of Iris, found in regions like Iraqi Kurdistan, has been shown to contain 2”-O-α-L-rhamnopyranosyl swertisin in its aerial parts.[1][7][8][9][10][11]
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Belamcanda chinensis (L.) DC. (Iridaceae): Also known as the blackberry lily, this plant is another source of 2”-O-rhamnosylswertisin.[12][13][14][15] It is one of thirteen isoflavones isolated from the leaf extract of this plant.[14]
Quantitative Data on Occurrence
The following table summarizes the quantitative data available on the occurrence of 2”-O-Rhamnosylswertisin in various plant materials and extracts.
| Plant Species | Plant Part | Type of Extract/Material | Concentration/Yield of 2”-O-Rhamnosylswertisin | Reference(s) |
| Aleurites moluccanus | Leaves | Dried Leaf Extract | 3% (w/w) | [4][6] |
| Aleurites moluccanus | Leaves | Methanol Crude Extract | 8.5% yield of crude extract from 600g of dried leaves, yielding 490 mg of purified 2”-O-rhamnosylswertisin. | |
| Belamcanda chinensis | Leaves | Isoflavone preparation from aqueous leaf extract | Swertisin is the most abundant isoflavone (1.24% of the total extract), with 2”-O-rhamnosylswertisin being a notable component. | [14] |
Experimental Protocols
Extraction and Isolation of 2”-O-Rhamnosylswertisin from Aleurites moluccanus Leaves
This protocol is based on methodologies described in the scientific literature.
a. Plant Material and Extraction:
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Milled, air-dried leaves of Aleurites moluccana (600 g) are extracted with methanol at room temperature for 7 days.
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Alternatively, a 70:30 (v/v) ethanol:water solution can be used for maceration for 5 days.
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The resulting solution is filtered and concentrated under vacuum to yield a crude extract. The yield of the crude methanol extract is approximately 8.5%.
b. Chromatographic Purification:
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The crude methanol extract is subjected to column chromatography on silica gel 60 (70-230 mesh).
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Elution is performed with a gradient of increasing concentrations of methanol in dichloromethane.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing 2”-O-rhamnosylswertisin are combined and may be subjected to further purification steps, such as flash chromatography, using a dichloromethane and methanol (e.g., 8:3 v/v) eluent to yield pure 2”-O-rhamnosylswertisin as a yellow powder.
Characterization of 2”-O-Rhamnosylswertisin
a. High-Performance Liquid Chromatography (HPLC) for Quantification:
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System: A standard HPLC system equipped with a pump, PDA detector, and autosampler.
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Column: C8 X-Bridge column (150 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (A) and acidified water (pH 3.5 with acetic acid) (B). A typical gradient is: 10% A to 25% A over 20 minutes, then returning to 10% A.
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Flow Rate: 0.5 mL/min.
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Detection: 338 nm.
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Retention Time: Approximately 24.5 minutes.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
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Solvent: Deuterated methanol (CD3OD).
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¹H NMR (300 MHz): Key signals include a doublet for the rhamnose methyl group around δ 0.65 (d, J = 6.0 Hz), singlets for aromatic protons of the flavonoid core (e.g., H-3 and H-8), and signals for the sugar protons.
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¹³C NMR (75.5 MHz): Characteristic signals for the flavonoid C-glycoside and the rhamnose unit.
Biological Activities and Signaling Pathways
2”-O-Rhamnosylswertisin exhibits significant anti-inflammatory and antinociceptive properties, which have been investigated in various preclinical models.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids, including C-glycosylflavones, are often attributed to their ability to modulate key inflammatory signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In a pro-inflammatory state, signaling cascades lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like COX-2. 2”-O-Rhamnosylswertisin is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Caption: Proposed inhibition of the NF-κB signaling pathway by 2”-O-Rhamnosylswertisin.
Mitogen-activated protein kinase (MAPK) pathways are also crucial in the inflammatory response. Stress signals can activate a cascade of kinases (e.g., p38, JNK, ERK) that ultimately lead to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. Flavonoids can interfere with these pathways by inhibiting the phosphorylation of key MAPK proteins.
Caption: Postulated inhibitory effect of 2”-O-Rhamnosylswertisin on the MAPK signaling cascade.
Antinociceptive Activity
The antinociceptive (pain-relieving) effects of the Aleurites moluccana extract, rich in 2”-O-Rhamnosylswertisin, have been linked to its interaction with several neurotransmitter systems.
Studies on flavonoids suggest that their antinociceptive effects can be mediated through interactions with opioid and dopaminergic receptors in the central nervous system.[1][2][3][16] It is proposed that 2”-O-Rhamnosylswertisin may act as a ligand for these receptors, modulating downstream signaling pathways that lead to a reduction in pain perception. The activation of these receptors can lead to the inhibition of neurotransmitter release from presynaptic terminals and hyperpolarization of postsynaptic neurons, thus dampening the transmission of pain signals.
Caption: Hypothetical mechanism of antinociception by 2”-O-Rhamnosylswertisin via opioid and dopamine receptors.
Conclusion and Future Directions
2”-O-Rhamnosylswertisin is a promising C-glycosylflavone with well-documented natural sources and significant anti-inflammatory and antinociceptive activities. The detailed protocols for its isolation and characterization provide a solid foundation for further research and development. While the general mechanisms of action through the NF-κB, MAPK, opioid, and dopaminergic pathways are understood for flavonoids, further studies are warranted to elucidate the specific molecular targets and interactions of 2”-O-Rhamnosylswertisin. Such investigations will be crucial for its potential development as a novel therapeutic agent for inflammatory conditions and pain management. This technical guide serves as a comprehensive starting point for researchers aiming to explore the full therapeutic potential of this interesting natural product.
References
- 1. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antinociceptive Effect of the Citrus Flavonoid Eriocitrinon Postoperative Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sesquiterpene lactones-enriched fractions from Xanthium mongolicum Kitag alleviate RA by regulating M1 macrophage polarization via NF-κB and MAPK signaling pathway [frontiersin.org]
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- 6. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. Aleurites moluccana and its main active ingredient, the flavonoid 2″-O-rhamnosylswertisin, have promising antinociceptive effects in experimental models of hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
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- 15. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
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